Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate
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Overview
Description
Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate is a chemical compound with a molecular formula of C6H6BrNO5S It is a furan derivative, characterized by the presence of a bromine atom at the 5th position, a sulfamoyl group at the 4th position, and a carboxylate group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate typically involves the bromination of a furan derivative followed by the introduction of the sulfamoyl and carboxylate groups. One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the desired position on the furan ring. Subsequent reactions with sulfamoyl chloride and methyl chloroformate can introduce the sulfamoyl and carboxylate groups, respectively. The reaction conditions often require the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfamoyl group can be oxidized or reduced to form different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, can facilitate the hydrolysis reaction.
Major Products Formed
Substitution: Products include various substituted furan derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the sulfamoyl group.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and sulfamoyl groups play crucial roles in its reactivity and interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
- Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate
Uniqueness
Methyl 5-bromo-4-sulfamoylfuran-2-carboxylate is unique due to the presence of both bromine and sulfamoyl groups on the furan ring, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C6H6BrNO5S |
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Molecular Weight |
284.09 g/mol |
IUPAC Name |
methyl 5-bromo-4-sulfamoylfuran-2-carboxylate |
InChI |
InChI=1S/C6H6BrNO5S/c1-12-6(9)3-2-4(5(7)13-3)14(8,10)11/h2H,1H3,(H2,8,10,11) |
InChI Key |
KKHSCZAEPADXQS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(O1)Br)S(=O)(=O)N |
Origin of Product |
United States |
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